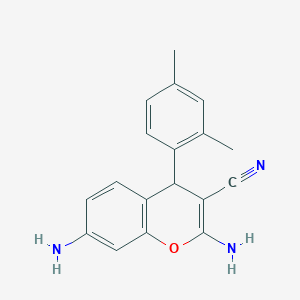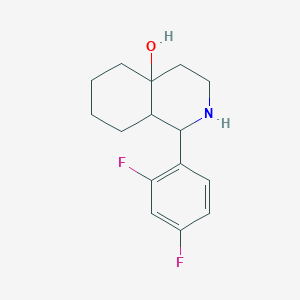
2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DAPC is a heterocyclic compound that belongs to the class of chromenes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to increase the production of reactive oxygen species (ROS) and decrease the levels of anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis. Additionally, 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile can induce cytotoxicity in cancer cells, leading to cell death. Additionally, 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to inhibit the migration and invasion of cancer cells, which may contribute to its potential as a therapeutic agent for cancer. 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Additionally, the synthesis of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile is relatively simple and can be carried out using readily available reagents. However, one limitation of using 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of novel derivatives of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile and its potential as a therapeutic agent for cancer and other diseases. Further research is also needed to investigate the potential toxic effects of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile and its derivatives. Overall, 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,4-dimethylphenylacetonitrile with malononitrile and 4-hydroxycoumarin in the presence of ammonium acetate and glacial acetic acid. The reaction proceeds via a Knoevenagel condensation followed by cyclization and subsequent reduction of the resulting intermediate. The yield of 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile obtained through this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. In recent years, 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has gained attention as a potential therapeutic agent for the treatment of cancer due to its ability to induce apoptosis in cancer cells. Studies have shown that 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile can inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. Additionally, 2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).
Propiedades
IUPAC Name |
2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(20)8-16(14)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHKOALIKWOSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2,4-dimethylphenyl)-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)

![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)


![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)
![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)